molecular formula C21H21N3O4 B3003417 2,3-dimethoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide CAS No. 1206997-93-4

2,3-dimethoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide

Cat. No. B3003417
CAS RN: 1206997-93-4
M. Wt: 379.416
InChI Key: VYAAYGKUTZSOAH-UHFFFAOYSA-N
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Description

The compound "2,3-dimethoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide" is a chemically synthesized molecule that may have potential applications in medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their synthesis, characterization, and biological evaluation, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the use of starting materials that are of interest in drug chemistry. For example, one study reports the synthesis of different substituted benzamides using 4-aminophenazone, also known as antipyrine . Another study describes the synthesis of a benzofuro-benzazepin dione derivative through the treatment of a dimethoxy-benzofuran carboxylic acid with polyphosphoric acid (PPA) . These methods suggest that the synthesis of the compound might involve similar strategies, such as the use of specific reagents and catalysts to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques. For instance, the study of a methyl-N-carbamothiol benzamide derivative utilized elemental analysis, X-ray crystallography, and spectroscopic techniques such as infrared, UV-Vis, and nuclear magnetic resonance (NMR) . These techniques provide detailed information about the molecular structure, including functional groups and the overall geometry of the molecule.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by their molecular structure. The presence of substituents on the benzamide core can affect the compound's ability to participate in chemical reactions. For example, the study of antipyrine-like derivatives found that the crystal packing of the compounds was stabilized by a combination of hydrogen bonds and other intermolecular interactions . These interactions can play a significant role in the reactivity and stability of the compounds in various environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as melting points and vibrational frequencies, can be determined through experimental analysis. The melting point range of a crystallized benzamide compound was reported, and FTIR analysis provided vibrational frequencies for different functional groups . These properties are crucial for understanding the behavior of the compound under different conditions and can aid in the development of pharmaceutical applications.

Scientific Research Applications

Molecular Interactions and Structural Analysis

  • Intermolecular Interactions: A study by Saeed et al. (2020) on antipyrine-like derivatives, closely related to the compound , focused on the intermolecular interactions. They explored the crystal packing, hydrogen bonding, and π-interactions through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, providing insights into the molecular interactions of similar compounds (Saeed et al., 2020).

Synthesis and Crystal Structures

  • Synthesis and Characterization: Kranjc et al. (2012) synthesized and characterized N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide, a compound with structural similarities to the one . Their work provides a framework for understanding the synthesis process and crystal structures of such compounds (Kranjc et al., 2012).

Biological Evaluation and Potential Applications

  • Biological Applications: Saeed et al. (2015) reported the synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, a class of compounds relevant to our compound of interest. They explored potential biological applications and screened these compounds for inhibitory potential against various enzymes, highlighting their importance in medicinal chemistry (Saeed et al., 2015).

Anticancer Activity

  • Anticancer Evaluation: Ravinaik et al. (2021) designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, closely related to the compound . Their research involved evaluating these compounds for anticancer activity against various cancer cell lines, offering insights into the potential anticancer applications of similar compounds (Ravinaik et al., 2021).

Novel Derivatives and NO Production Inhibition

  • New Derivatives and NO Inhibition: Kim et al. (2009) isolated new benzamide derivatives from Limonia acidissima, which can inform the research on similar compounds. They also evaluated these compounds for their ability to inhibit nitric oxide production in cells, an application that could be relevant for derivatives of 2,3-dimethoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide (Kim et al., 2009).

Future Directions

Benzamides have been widely used in various fields and have shown potential in drug discovery . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

properties

IUPAC Name

2,3-dimethoxy-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14-8-13-19(23-22-14)28-16-11-9-15(10-12-16)24(2)21(25)17-6-5-7-18(26-3)20(17)27-4/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAAYGKUTZSOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide

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